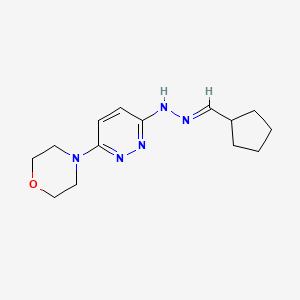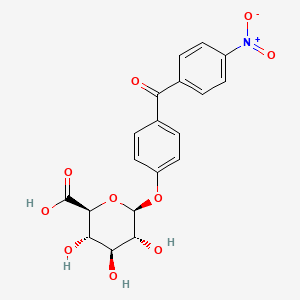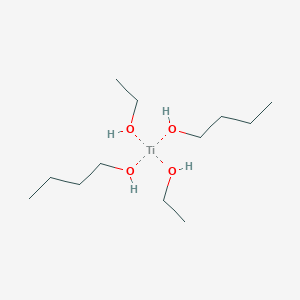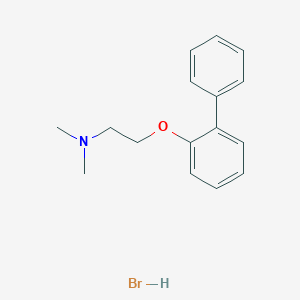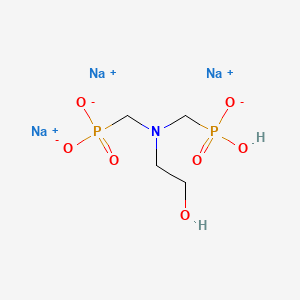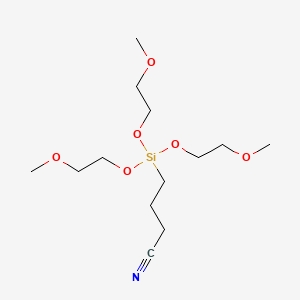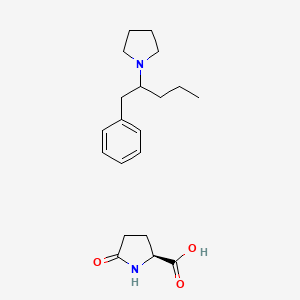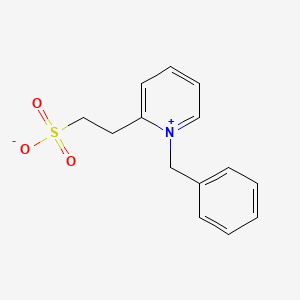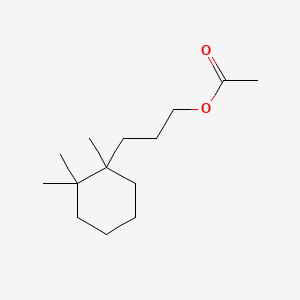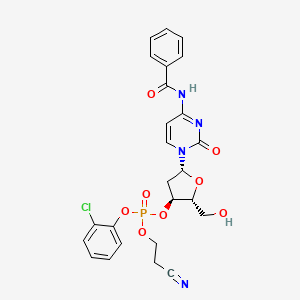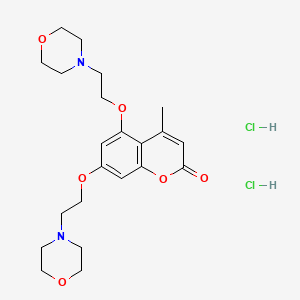
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of morpholinoethoxy groups attached to a benzopyrone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyrone Core: The benzopyrone core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.
Introduction of Morpholinoethoxy Groups: The morpholinoethoxy groups are introduced via nucleophilic substitution reactions, where morpholine reacts with ethoxy-containing intermediates.
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The morpholinoethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5,7-bis(2-piperidinoethoxy)-2-benzopyrone
- 4-Methyl-5,7-bis(2-pyrrolidinoethoxy)-2-benzopyrone
Uniqueness
Compared to similar compounds, 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride stands out due to its unique morpholinoethoxy groups, which impart distinct chemical and biological properties
Properties
CAS No. |
94110-07-3 |
|---|---|
Molecular Formula |
C22H32Cl2N2O6 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H |
InChI Key |
HHABNNRZOGKIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


